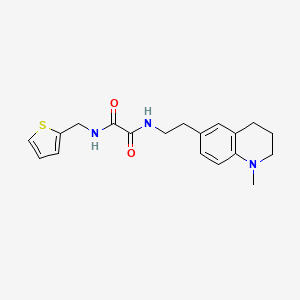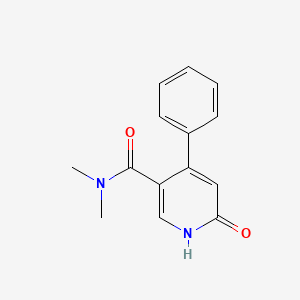
2,6-二甲基嘧啶-4-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyrimidine-4-thiol is a sulfur-containing heterocyclic organic compound that is derived from pyrimidine. It has a CAS Number of 57235-36-6 and a molecular weight of 140.21 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol hydrochloride, including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule, were synthesized .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylpyrimidine-4-thiol is C6H8N2S . The InChI code is 1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3, (H,7,8,9) and the InChI key is GYKVPGKWYHTMTM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylpyrimidine-4-thiol include a molecular weight of 140.21 .
科学研究应用
Antimicrobial Agents
2,6-Dimethylpyrimidine-4-thiol derivatives have been synthesized and studied for their potential as antimicrobial agents. The metal (II) complexes of these derivatives exhibit remarkable antimicrobial properties, which are attributed to their ability to bind and cleave DNA. This binding often occurs via a groove binding mode, which can disrupt the function of microbial DNA and lead to the death of the pathogen .
DNA Binding and Cleavage
The same metal (II) complexes that serve as antimicrobial agents also have applications in DNA binding and cleavage studies. These complexes can bind to calf thymus DNA, and their DNA cleavage activities have been investigated using gel-electrophoresis methods. Such studies are crucial for understanding the interactions between small molecules and DNA, which has implications for the development of new drugs and therapeutic agents .
Molecular Docking Studies
Molecular docking studies using 2,6-Dimethylpyrimidine-4-thiol derivatives have revealed that these compounds have good binding affinity towards DNA and BSA (bovine serum albumin) proteins. This suggests potential applications in the design of molecules that can specifically target proteins or nucleic acids for therapeutic purposes .
Plant Growth Stimulation
Preliminary biological screening has shown that compounds derived from 2,6-Dimethylpyrimidine-4-thiol have plant growth-stimulating activity. This is a novel property for these heterosystems and indicates the potential for developing new plant growth stimulators. Such compounds could be used to enhance crop yields and improve food security .
Electrochemical Studies
2,6-Dimethylpyrimidine-4-thiol derivatives have been used in electrochemical studies, particularly in the initiation of nucleophilic substitution reactions. These studies are important for understanding the electrochemical properties of these compounds and their potential applications in various chemical synthesis processes .
Transition Metal Complexes
The synthesis of transition metal complexes with 2,6-Dimethylpyrimidine-4-thiol derivatives has been a subject of intense focus due to their diverse structure and reactivity. These complexes are studied for their biological activities and their ability to cleave nucleic acids, which is valuable for the development of non-radioactive probes and DNA cleaving agents .
Structural and Electrochemical Modeling
The structural richness and electrochemical properties of 2,6-Dimethylpyrimidine-4-thiol derivatives make them suitable models for important biological systems. Research in this area can lead to a better understanding of the molecular mechanisms underlying various biological processes and the development of biomimetic compounds .
Synthesis of Heterocyclic Compounds
2,6-Dimethylpyrimidine-4-thiol is used as a starting material for the synthesis of a variety of heterocyclic compounds. These compounds, including bi- and tricyclic heterosystems, are of interest due to their potential biological activities and applications in medicinal chemistry .
安全和危害
The safety data sheet for a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2,6-dimethyl-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKVPGKWYHTMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyrimidine-4-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)
![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2561035.png)

![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)



![5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide](/img/structure/B2561043.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

